molecular formula C18H25NO B11845411 (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 89614-56-2

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B11845411
CAS No.: 89614-56-2
M. Wt: 271.4 g/mol
InChI Key: CRXXSGLBECOUQH-SFHVURJKSA-N
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Description

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxybenzyl group and the octahydroisoquinoline core makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other hydrogenation catalysts are used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the isoquinoline ring, converting it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring and the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as 4-methoxybenzaldehyde.
  • Reduced derivatives with additional hydrogen atoms.
  • Substituted isoquinolines with various functional groups.

Scientific Research Applications

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the isoquinoline core can modulate its activity. Pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-(4-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The hydroxy group can lead to different reactivity and interactions.

    1-(4-Methylbenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The methyl group affects the compound’s steric and electronic properties.

Uniqueness

(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to the presence of the methoxy group, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89614-56-2

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

(1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1

InChI Key

CRXXSGLBECOUQH-SFHVURJKSA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2

Origin of Product

United States

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